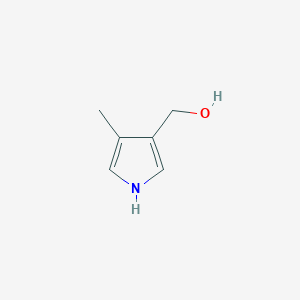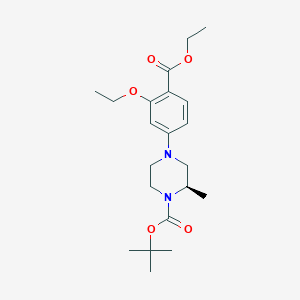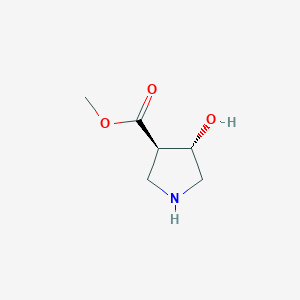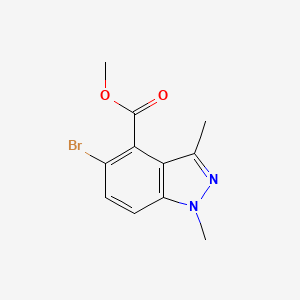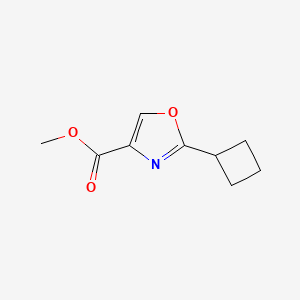
Methyl 2-cyclobutyloxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclobutyloxazole-4-carboxylate: is a heterocyclic compound that features an oxazole ring fused with a cyclobutyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclobutyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyclobutyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced oxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclobutyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of methyl 2-cyclobutyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed bioactivity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-cyclobutyloxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-bromothiazole-4-carboxylate: Similar in structure but contains a thiazole ring instead of an oxazole ring.
Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds have a thiazole ring and are used in different contexts, such as pharmaceuticals and agrochemicals.
Macrooxazoles: These are oxazole derivatives with different substituents and have been studied for their antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
methyl 2-cyclobutyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)7-5-13-8(10-7)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
FUGNPECSLPTTQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=COC(=N1)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)
